Picolinafen

Übersicht

Beschreibung

Picolinafen is a novel synthetic small molecule that has recently been developed and studied for potential therapeutic applications in the treatment of a variety of diseases. This compound is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. This compound has been studied in vitro, in vivo, and in clinical trials, and its potential therapeutic applications are being explored.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Herbizideffizienz und Pflanzenschutz

Picolinafen wird hauptsächlich als post-emergentes Herbizid zur Bekämpfung von breitblättrigen Unkräutern in Getreidekulturen eingesetzt . Die Anwendung stellt den Schutz von Kulturen wie Weizen und Gerste vor konkurrierenden Unkrautarten sicher und verbessert so Ertrag und Qualität. Die Wirkungsweise der Verbindung beinhaltet die Hemmung der Carotinoidbiosynthese, die für das Pflanzenwachstum entscheidend ist .

Umweltwissenschaften: Auswirkungen auf Ökosysteme

Studien haben das Schicksal von this compound in der Umwelt bewertet, einschließlich seiner Persistenz und seines Potenzials für den partikelgebundenen Transport . Die Auswirkungen der Verbindung auf Nicht-Zielarten, insbesondere in aquatischen Ökosystemen, sind ein bedeutender Forschungsbereich, der Richtlinien für ihre sichere Verwendung und Entsorgung liefert.

Öffentliche Gesundheit: Risikobewertung und -management

Die Auswirkungen von this compound auf die öffentliche Gesundheit werden durch seine Toxizitätsprofile und Expositionsrisiken bewertet. Es wurden Forschungsarbeiten durchgeführt, um seine chronische Toxizität bei Säugetieren und mögliche Auswirkungen auf die menschliche Gesundheit zu verstehen, die zur Festlegung von Höchstmengenrückständen (MRL) und sicherer Handhabungspraktiken führten .

Industrielle Prozesse: Formulierung und Anwendung

In industriellen Umgebungen wird this compound mit anderen Wirkstoffen formuliert, um die Wirksamkeit zu verbessern. Die Bewertung dieser Formulierungen erfordert das Verständnis ihrer physikalischen und chemischen Eigenschaften, ihrer Stabilität und ihrer Anwendungsmethoden, um die Einhaltung der behördlichen Standards zu gewährleisten .

Pharmazeutische Forschung: Toxikologische Studien

Obwohl this compound nicht direkt in der Pharmakologie verwendet wird, sind seine toxikologischen Daten relevant für die Bewertung der Gesundheitsrisiken für Mensch und Tier. Studien zu seiner Rückstandsstabilität und Analysemethoden in Pflanzen und Nutztieren liefern Informationen zu Sicherheitsrichtlinien für pharmazeutische Produkte, die aus behandelten Feldfrüchten gewonnen werden .

Biotechnologie: Entwicklungs- und genetische Forschung

This compound wurde in biotechnologischer Forschung verwendet, um seine Auswirkungen auf zelluläre Prozesse zu untersuchen. So wurde gezeigt, dass seine Exposition in Zellmodellen eine Anhäufung reaktiver Sauerstoffspezies (ROS) und eine Kalziumverarmung induziert, was zu Apoptose führt, was für das Verständnis der zellulären Reaktion auf Umweltgifte wertvoll ist .

Wirkmechanismus

Target of Action

Picolinafen primarily targets the enzyme Phytoene Desaturase (PDS) . This enzyme plays a crucial role in carotenoid biosynthesis in plants . Carotenoids are essential for protecting plant membranes from harmful oxygen species .

Mode of Action

This compound acts as a carotenoid biosynthesis inhibitor . By inhibiting PDS, this compound disrupts the production of carotenoids, leading to a reduction of carotenoid pigments in the leaf chlorophyll . This disruption subsequently impairs photosynthesis, affecting the plant’s growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . The inhibition of PDS by this compound leads to a decrease in carotenoid production, which in turn disrupts photosynthesis . Additionally, this compound has been found to activate the MAPK and PI3K signal transduction pathways .

Pharmacokinetics

As this compound is fat-soluble, it has the potential to accumulate in animal tissues .

Result of Action

The action of this compound leads to significant cellular effects. It has been observed to decrease cell viability, increase the number of sub-G1 phase cells, and induce early/late apoptosis . This compound disrupts mitochondrial function, leading to the accumulation of intracellular ROS (Reactive Oxygen Species) and a reduction in calcium levels in both the mitochondria and cytoplasm .

Safety and Hazards

Zukünftige Richtungen

Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of this compound are not explicitly mentioned in the search results.

Biochemische Analyse

Biochemical Properties

Picolinafen is a carotenoid biosynthesis inhibitor . It targets phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants . Carotenoids play a crucial role in protecting plant membranes from harmful oxygen species .

Cellular Effects

This compound has been shown to induce reactive oxygen species (ROS) accumulation and calcium depletion, leading to apoptosis in porcine embryonic trophectoderm and uterine luminal epithelial cells . It disrupts mitochondrial function, leading to a reduction in calcium levels in both the mitochondria and cytoplasm of these cells . This compound also significantly inhibits the migration of these cells .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the MAPK and PI3K signal transduction pathways . These pathways are known to play a critical role in regulating cell proliferation, differentiation, and survival.

Metabolic Pathways

As a carotenoid biosynthesis inhibitor, it likely interacts with enzymes involved in this pathway .

Transport and Distribution

This compound is a foliar-active herbicide, meaning it is directly applied to the leaves and stems of plants and is absorbed by diffusion . As it is fat-soluble, it has the potential to accumulate in animal tissues .

Subcellular Localization

Given its role as a carotenoid biosynthesis inhibitor, it likely localizes to areas of the cell where this pathway is active .

Eigenschaften

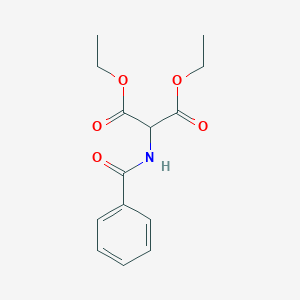

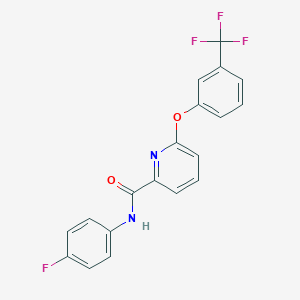

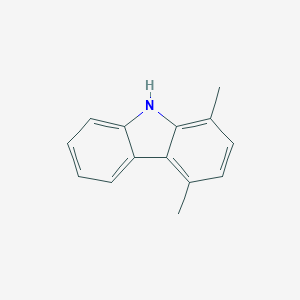

IUPAC Name |

N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFPEBMTGKLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044339 | |

| Record name | Picolinafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137641-05-5 | |

| Record name | Picolinafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137641-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)